molecular formula C9H11BrClN B1286200 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1050161-23-3

6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B1286200
CAS No.: 1050161-23-3
M. Wt: 248.55 g/mol
InChI Key: FKCOBRNCTDQDBY-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C9H11BrClN. It is a brominated derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products:

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

  • 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 6-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Comparison: 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in medicinal chemistry and biological research .

Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCOBRNCTDQDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589523
Record name 6-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050161-23-3
Record name Quinoline, 6-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050161-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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